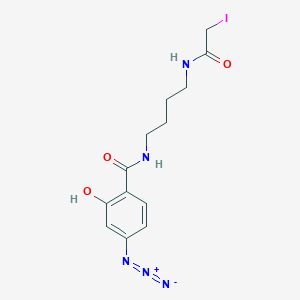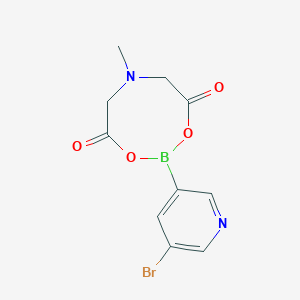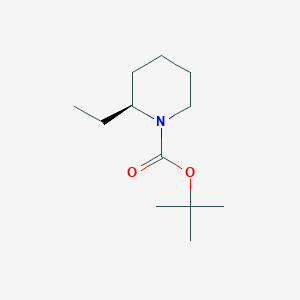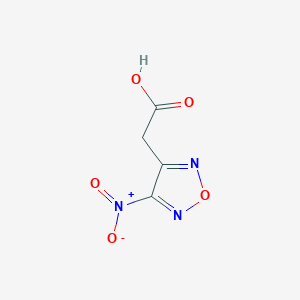
3-(3-Methylpyridinium-1-yl)-1-phenylprop-2-en-1-one chloride
Vue d'ensemble
Description
“3-(3-Methylpyridinium-1-yl)-1-phenylprop-2-en-1-one chloride” is a structurally diverse pyridinium salt . It is part of a collection of unique chemicals provided by Sigma-Aldrich . The empirical formula is C16H16ClNO2 and the molecular weight is 289.76 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string [Cl-].COc1ccc(cc1)C(=O)\C=C\[n+]2cccc©c2 . Quantum-chemical calculations of the geometry of similar ionic liquids show that the spatial structure can vary .Applications De Recherche Scientifique
Catalysis and Chemical Synthesis
The compound 3-(3-Methylpyridinium-1-yl)-1-phenylprop-2-en-1-one chloride has been investigated for its applications in catalysis and chemical synthesis. For instance, novel ionic liquids, including those based on pyridinium, have been synthesized and characterized for their efficiency as catalysts in various chemical reactions. These ionic liquids demonstrate significant potential in facilitating the tandem Knoevenagel–Michael reaction, offering a homogeneous, efficient, and reusable catalytic system under mild reaction conditions (Moosavi-Zare et al., 2013). Such advancements underscore the compound's utility in enhancing reaction rates, yields, and selectivity in organic synthesis.
Structural Chemistry and Material Science
Research into the structural chemistry of related pyridinium compounds has provided insights into their potential applications in material science. Studies involving X-ray diffraction, DFT calculations, and various spectroscopic methods have elucidated the molecular and crystal structures of these compounds, revealing intricate hydrogen bonding and electrostatic interactions. These structural analyses contribute to our understanding of the compound's properties, paving the way for its application in the design of new materials with desirable electronic, optical, and mechanical characteristics (Szafran et al., 2009).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(E)-3-(3-methylpyridin-1-ium-1-yl)-1-phenylprop-2-en-1-one;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14NO.ClH/c1-13-6-5-10-16(12-13)11-9-15(17)14-7-3-2-4-8-14;/h2-12H,1H3;1H/q+1;/p-1/b11-9+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOXBWBAALWZCH-LBEJWNQZSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=CC=C1)C=CC(=O)C2=CC=CC=C2.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[N+](=CC=C1)/C=C/C(=O)C2=CC=CC=C2.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19518-26-4 | |
| Record name | 3-Picolinium, 1-(2-benzoylvinyl)-, chloride, (E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19518-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Fluorobicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B3040301.png)


![2-Ethyl-1,3-dimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate](/img/structure/B3040305.png)
![2-(4-(Methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)acetic acid](/img/structure/B3040306.png)

![N1-[3,5-di(trifluoromethyl)phenyl]-2-chloro-2,2-difluoroacetamide](/img/structure/B3040312.png)




